COX‑2 Inhibitory Potency of 2,5‑Difluorobenzoylated Tripeptides Versus Dipeptides and Celecoxib Control
In a fluorescence‑based COX‑2 binding assay, fluorobenzoylated tripeptides constructed from sodium 2,5‑difluorobenzoate (via the 2,5‑difluorobenzoic acid intermediate) demonstrated IC₅₀ values of 5–85 µM [REFS‑1]. The most potent tripeptides (compounds 7 and 8) exhibited COX‑2 selectivity indices of 2.1 and 1.6, respectively, whereas fluorobenzoylated dipeptides 11 and 12 were non‑selective [REFS‑1]. By comparison, the clinically used COX‑2 inhibitor celecoxib achieved an IC₅₀ of 0.03 µM in a parallel in‑vitro setup [REFS‑2].
| Evidence Dimension | COX‑2 inhibitory activity (IC₅₀) and COX‑2/COX‑1 selectivity index of fluorobenzoylated peptides derived from 2,5‑difluorobenzoic acid |
|---|---|
| Target Compound Data | Tripeptide 7: IC₅₀ 5–85 µM, selectivity index 2.1; Tripeptide 8: selectivity index 1.6 [REFS‑1] |
| Comparator Or Baseline | Celecoxib: IC₅₀ 0.03 µM (positive control) [REFS‑2]; Dipeptides 11, 12: non‑selective [REFS‑1] |
| Quantified Difference | Selectivity index of 2.1 for tripeptide 7 vs. 1.0 (non‑selective) for dipeptide controls; IC₅₀ shift of ~2–3 orders of magnitude relative to celecoxib [REFS‑1][REFS‑2] |
| Conditions | Human recombinant COX‑2 fluorescence‑based binding assay; COX‑1 counter‑screening; pre‑incubation 5 min, arachidonic acid substrate, 30‑sec read interval for 10 min [REFS‑1] |
Why This Matters
Only the 2,5‑difluorobenzoyl moiety incorporated into tripeptide scaffolds yields measurable COX‑2 selectivity; any replacement of the precursor sodium 2,5‑difluorobenzoate with a non‑fluorinated or differently fluorinated benzoate would eliminate this selectivity profile, directly affecting procurement decisions for COX‑2‑targeted probe development.
- [1] Sharma, S. K.; Al Hourani, B. J.; Wuest, M.; Mane, J. Y.; Tuszynski, J.; Baracos, V.; Suresh, M.; Wuest, F. Synthesis and evaluation of fluorobenzoylated di‑ and tripeptides as inhibitors of cyclooxygenase‑2 (COX‑2). Bioorg. Med. Chem. 2012, 20 (7), 2221–2226. https://doi.org/10.1016/j.bmc.2012.02.021 View Source
- [2] PMC Table 2. IC50 values of six derivatives of COX‑2 inhibitory activity in vitro (celecoxib control). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC.... (accessed via BindingDB summary). View Source
